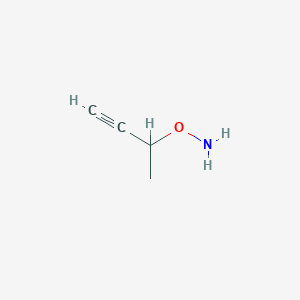

O-But-3-yn-2-ylhydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

74939-75-6 |

|---|---|

Molecular Formula |

C4H7NO |

Molecular Weight |

85.10 g/mol |

IUPAC Name |

O-but-3-yn-2-ylhydroxylamine |

InChI |

InChI=1S/C4H7NO/c1-3-4(2)6-5/h1,4H,5H2,2H3 |

InChI Key |

HURKXEHWHSSKBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)ON |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of O but 3 Yn 2 Ylhydroxylamine

Intramolecular Cyclization Reactions for Heterocycle Formation

The strategic placement of the hydroxylamine (B1172632) and alkyne functionalities within the same molecule enables intramolecular reactions to form cyclic structures. These cyclization processes are a cornerstone of its reactivity, leading to the formation of various heterocyclic systems.

Transition Metal-Catalyzed Cycloannulations

Transition metal catalysts play a pivotal role in activating the alkynyl moiety of O-But-3-yn-2-ylhydroxylamine, facilitating its cyclization. Gold, rhodium, and copper complexes have proven to be particularly effective in promoting these transformations.

Gold(I) catalysts are highly effective in promoting the intramolecular hydroamination and hydroalkoxylation of alkynes. nih.gov In the case of O-alkynyl hydroxylamines, these reactions can proceed through different cyclization modes, primarily the 5-exo and 5-endo pathways, as defined by Baldwin's rules. wikipedia.org The regioselectivity of the cyclization is influenced by the specific gold catalyst and reaction conditions employed. researchgate.netresearchgate.net

The general mechanism involves the activation of the alkyne by the gold(I) complex, making it susceptible to nucleophilic attack by the hydroxylamine's nitrogen or oxygen atom. researchgate.netbeilstein-journals.org This is followed by a protodeauration step to regenerate the catalyst and yield the heterocyclic product. beilstein-journals.orgnih.gov

5-exo-dig Cyclization: This pathway involves the nucleophilic attack of the hydroxylamine on the external carbon of the activated alkyne, leading to the formation of a five-membered ring with an exocyclic double bond. This is often the favored pathway in gold-catalyzed cyclizations of terminal alkynes. beilstein-journals.org

5-endo-dig Cyclization: In this pathway, the nucleophile attacks the internal carbon of the alkyne, also forming a five-membered ring, but with the double bond located within the ring. While generally less common, certain substrates and catalytic systems can favor this mode of cyclization. rsc.orgresearchgate.net

Research has shown that gold(I)-catalyzed cyclization of propargylic N-hydroxylamines can rapidly produce 4-isoxazolines at room temperature. researchgate.net The choice of ligands on the gold catalyst can influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net

Table 1: Comparison of Gold(I)-Catalyzed Cyclization Pathways

| Cyclization Pathway | Description | Resulting Heterocycle |

|---|---|---|

| 5-exo-dig | Nucleophilic attack on the terminal alkyne carbon. | Five-membered ring with an exocyclic double bond. |

| 5-endo-dig | Nucleophilic attack on the internal alkyne carbon. | Five-membered ring with an endocyclic double bond. |

Rhodium catalysts are instrumental in a variety of cyclization and annulation reactions involving alkynes. rsc.orgrsc.orgbeilstein-journals.org For substrates like O-But-3-yn-2-ylhydroxylamine, rhodium catalysis can facilitate the construction of complex heterocyclic frameworks, including isoquinolines. sioc-journal.cn These reactions often proceed through C-H activation, where the rhodium catalyst activates a C-H bond, typically on an aromatic ring, and directs its addition across the alkyne. chemrxiv.orgsioc-journal.cn

In the context of isoquinoline (B145761) synthesis, a plausible pathway involves the rhodium-catalyzed reaction of an aryl-substituted hydroxylamine derivative with the tethered alkyne. rsc.org The process can be viewed as a formal [4+2] cycloaddition. rsc.org Rhodium(III) complexes are often employed, and the reaction may involve an oxidative annulation mechanism. rsc.org The versatility of rhodium catalysis allows for the synthesis of a wide array of substituted isoquinolines and related N-heterocycles. chemrxiv.orgrsc.org

Table 2: Examples of Rhodium-Catalyzed Reactions

| Reaction Type | Description | Resulting Product |

|---|---|---|

| Cyclization | Intramolecular addition of a nucleophile to the alkyne. | Various N- and O-containing heterocycles. nih.gov |

| Annulation | Formation of a new ring fused to an existing one. | Fused heterocyclic systems like isoquinolines. nih.gov |

Copper(I) catalysts offer a cost-effective and efficient alternative for promoting intramolecular additions to alkynes. organic-chemistry.orgscispace.com These reactions can proceed through various mechanisms, including those involving radical intermediates or direct nucleophilic addition. rsc.orgnih.gov Copper(I) salts, such as copper(I) iodide or bromide, are commonly used. sioc-journal.cnmdpi.com

In the case of O-alkynyl hydroxylamines, copper(I)-catalyzed intramolecular cyclization can lead to the formation of isoxazolidine (B1194047) derivatives. rsc.org One proposed mechanism involves the generation of an N-centered radical via a single-electron transfer (SET) process from the copper(I) catalyst to the hydroxylamine. rsc.org This radical then undergoes a 5-exo-dig cyclization onto the alkyne. rsc.org Alternatively, copper can activate the alkyne, facilitating nucleophilic attack by the hydroxylamine. beilstein-journals.org The specific pathway is dependent on the reaction conditions and the nature of the substrate.

Rhodium-Catalyzed Cyclization and Annulation Reactions (e.g., Isoquinoline Synthesis)

Metal-Free Cyclization Processes

While transition metals are powerful tools for cyclization, metal-free alternatives provide advantages in terms of cost, toxicity, and environmental impact. mdpi.comorganic-chemistry.org For O-But-3-yn-2-ylhydroxylamine, specific thermal or photochemically induced reactions can lead to heterocyclic products without the need for a metal catalyst.

The Cope-type hydroamination, also known as a reverse Cope elimination, is a metal-free thermal process for the intramolecular addition of a hydroxylamine to an alkyne. nih.govnih.govrsc.org This reaction proceeds through a concerted, five-membered cyclic transition state. rsc.org For O-But-3-yn-2-ylhydroxylamine, this intramolecular hydroamination leads to the formation of an oxime. nih.gov

The reaction involves the transfer of a hydrogen atom from the nitrogen to the alkyne, with the simultaneous formation of a C-N bond. nih.gov Theoretical studies have shown that alkynes are generally more reactive than alkenes in intermolecular Cope-type hydroaminations. nih.gov The process is highly atom-economical, as all atoms of the starting material are incorporated into the product. rsc.org This method provides a straightforward route to cyclic oximes, which are valuable synthetic intermediates. researchgate.net

Acid/Base-Mediated Cyclizations

O-alkynyl hydroxylamines, such as O-But-3-yn-2-ylhydroxylamine, are valuable precursors for the synthesis of 1,2-N/O heterocycles. rsc.org These reactions can be mediated by either acids or bases, leading to the formation of various isoxazoline (B3343090) and isoxazolidine structures.

Under basic conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), N-Boc-protected O-alkynyl hydroxylamines undergo cyclization to form isoxazolines. rsc.org This transformation is believed to proceed through a vinyl anion intermediate under mild conditions. rsc.org However, aryl substituents on the carbon alpha to the oxygen of the hydroxylamine can prevent the formation of the desired 2,5-dihydroisoxazoles. rsc.org

Acid-catalyzed cyclizations have also been explored. For instance, gold(I) catalysts can trigger a 5-exo-dig hydroamination of O-homopropargylic hydroxylamines, yielding methylene (B1212753) isoxazolidine. nih.gov With increased catalyst loading, a subsequent 1,3-sulfonyl migration can occur, leading to the formation of isoxazoline. nih.gov Mechanistic studies suggest this migration is an intramolecular and concerted process. nih.gov Another example involves the use of trimethylsilyl-trifluoromethanesulfonate (TMSOTf) to mediate a highly diastereoselective synthesis of isoxazolidines from O-propargyl hydroxylamines through an alkyne-oximium cyclization. researchgate.net

A summary of representative acid/base-mediated cyclizations is presented below:

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Tetrabutylammonium fluoride (TBAF) | N-Boc-protected O-alkynyl hydroxylamines | Isoxazolines | Proceeds via a vinyl anion intermediate under mild conditions. rsc.org |

| Gold(I) catalyst | O-homopropargylic hydroxylamines | Methylene isoxazolidine / Isoxazoline | 5-exo-dig hydroamination; excess catalyst leads to 1,3-sulfonyl migration. nih.gov |

| Trimethylsilyl-trifluoromethanesulfonate (TMSOTf) | O-propargyl hydroxylamines | Isoxazolidines | Highly diastereoselective alkyne-oximium cyclization. researchgate.net |

Halogen-Promoted Cyclofunctionalizations (e.g., Iodocyclization)

Halogen-promoted cyclizations offer another pathway to synthesize heterocyclic compounds from O-alkynyl hydroxylamines. In particular, iodine(III)-mediated reactions provide a metal-free and mild method for these transformations.

An intramolecular iodine(III)-mediated keto-oximation of O-alkynyl hydroxylamines has been developed to produce 3-acyl Δ2-isoxazolines and 1,2-oxazines. acs.org This method is noted for its mild, metal-free, and aerobic reaction conditions, as well as its tolerance of various functional groups. acs.org The resulting 3-acyl Δ2-isoxazolines can be further transformed into other valuable structures like isoxazolidines and 3-vinyl isoxazolines. acs.org

The mechanism of these reactions can be influenced by the specific reagents used. For example, hypervalent iodine(III) species, generated from 2-iodobenzoic acid and m-chloroperoxybenzoic acid, can efficiently catalyze the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes to yield polycyclic isoxazole (B147169) derivatives. researchgate.net

Electrochemical Intramolecular C-H/N-H Functionalization

Electrochemical methods represent a modern and sustainable approach to organic synthesis, enabling C-H/N-H functionalization without the need for harsh reagents or external oxidants. nih.govbeilstein-journals.org These techniques have been applied to the synthesis of highly functionalized indoles and azaindoles from (hetero)arylamines and tethered alkynes in a noble-metal- and oxidant-free manner. nih.gov

While direct examples involving O-But-3-yn-2-ylhydroxylamine are not prevalent in the initial search, the principles of electrochemical C-H/N-H activation are well-established for similar systems. For instance, the electrochemical dehydrogenative cyclization of 1,3-dicarbonyl compounds has been reported. beilstein-journals.org Similarly, electrochemical methods have been used for the C-H alkylation of N-heterocycles with alkyl halides. rsc.org These approaches often involve the generation of radical intermediates that undergo intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org The electrosynthesis of indole (B1671886) derivatives via the cyclization of 2-ethynylanilines with diselenides further demonstrates the potential of this strategy for forming heterocyclic systems. beilstein-journals.org

Intermolecular Reactions Involving the Alkynyl and Hydroxylamine Moieties

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. organic-chemistry.orgrsc.org The azide-alkyne cycloaddition is a cornerstone of click chemistry, and O-But-3-yn-2-ylhydroxylamine, with its terminal alkyne, is a suitable substrate for these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that produces 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.orgnih.gov This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org It is compatible with a broad pH range (4 to 12) and aqueous conditions, making it ideal for bioconjugation and materials science applications. organic-chemistry.orgnih.gov

The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.org This procedure is tolerant of many functional groups, including free amines, alcohols, and carboxylic acids. beilstein-journals.org O-But-3-yn-2-ylhydroxylamine can serve as the alkyne component in CuAAC reactions, reacting with various organic azides to form the corresponding 1,2,3-triazole products. The reaction can be carried out with a variety of aromatic and aliphatic alkynes, although aliphatic alkynes tend to be less reactive. csic.es

A summary of reaction conditions for CuAAC is provided in the table below:

| Catalyst System | Reaction Conditions | Substrate Scope | Key Features |

| Cu(I) salts or Cu(II) salts with sodium ascorbate | Aqueous or organic solvents, room temperature | Broad, including aromatic and aliphatic alkynes and azides | High rate acceleration, excellent regioselectivity for 1,4-isomer, tolerant of many functional groups. organic-chemistry.orgbeilstein-journals.org |

| Nanosized Cu/Fe bimetallic system | Ambient temperature | Azides and alkynes | Lower copper contamination compared to homogeneous catalysts. organic-chemistry.org |

| CuI/DIPEA/HOAc | Not specified | Azides and alkynes | Highly efficient catalytic system. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of click chemistry that circumvents the need for a potentially toxic copper catalyst, making it highly suitable for applications in living systems. nih.govd-nb.info This reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole. nih.gov

While O-But-3-yn-2-ylhydroxylamine itself contains a terminal alkyne and is not a strained cyclooctyne, it can be conceptually involved in SPAAC in several ways. For instance, the hydroxylamine moiety could be functionalized with an azide, which would then be reacted with a strained cyclooctyne. Alternatively, the butynyl group could be used as a synthetic handle to construct a more complex molecule containing a strained alkyne.

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. For example, 4-dibenzocyclooctynol (DIBO) and its derivatives react very rapidly with azides. nih.gov The rate of SPAAC can be enhanced by secondary interactions, such as the formation of a boronate ester when using a cyclooctynol and an azidophenylboronic acid. rsc.org

Nucleophilic Additions to the Alkynyl Group

The electron-deficient triple bond in O-But-3-yn-2-ylhydroxylamine is susceptible to attack by nucleophiles. A particularly important class of reactions involves the intramolecular nucleophilic addition of the hydroxylamine nitrogen onto the alkyne. This process is a key step in the synthesis of various nitrogen- and oxygen-containing heterocycles, most notably isoxazolines.

The intramolecular cyclization is often promoted by a base or a metal catalyst. For instance, in a process analogous to the cyclization of O-propargylic hydroxylamines, O-But-3-yn-2-ylhydroxylamine can undergo a 5-exo-dig cyclization. organic-chemistry.orgorganic-chemistry.org The reaction is typically initiated by the deprotonation of the hydroxylamine nitrogen, increasing its nucleophilicity and facilitating the attack on the proximal carbon of the alkyne. This is followed by protonation of the resulting vinyl anion to yield the stable isoxazoline ring system.

Theoretical studies on related systems have shown that the activation energy for such cyclizations is influenced by the tether length connecting the nucleophile and the electrophile. scispace.com For O-alkynyl hydroxylamines, the 5-exo-dig cyclization is a favored pathway, leading to the formation of a five-membered ring. scispace.com

The general scheme for the base-mediated intramolecular nucleophilic addition is as follows:

A variety of bases can be employed to facilitate this transformation, with common examples including potassium carbonate (K₂CO₃) and organic bases. The choice of solvent and reaction temperature can also influence the efficiency of the cyclization.

| Reactant | Conditions | Product | Yield (%) | Reference |

| O-propargylic hydroxylamines | K₂CO₃, MeOH, reflux | 2-Isoxazolines | 60-84 | organic-chemistry.org |

| N-acetyl-O-propargylic hydroxylamines | AgNO₃/SiO₂, CH₂Cl₂ | 3-Isoxazolines | Good | organic-chemistry.org |

This table presents data for closely related O-propargylic hydroxylamines to illustrate the general reactivity pattern.

Functionalization through N-Transfer Reactions Utilizing Hydroxylamine-Derived Reagents

Hydroxylamine derivatives are well-established reagents for N-transfer reactions, enabling the introduction of nitrogen-containing functionalities into organic molecules. While direct N-transfer reactions using O-But-3-yn-2-ylhydroxylamine itself are not extensively documented, the principles governing such transformations with related hydroxylamine derivatives provide insight into its potential reactivity.

These reactions often involve the generation of a reactive nitrene or nitrenoid intermediate through the activation of the N-O bond. mnstate.edu This can be achieved using transition metal catalysts or by employing hydroxylamine derivatives with good leaving groups on the oxygen atom. For instance, O-acyl or O-sulfonyl hydroxylamines are common precursors for catalytic electrophilic amination reactions. wiley-vch.de

In the context of O-But-3-yn-2-ylhydroxylamine, derivatization of the hydroxyl group, for example by acylation, would generate a more activated species capable of participating in N-transfer reactions. Such a derivative could potentially undergo metal-catalyzed reactions with various nucleophiles, including organometallic reagents, to form new C-N bonds.

The general concept of a copper-catalyzed electrophilic amination using an O-acyl hydroxylamine derivative is depicted below:

The chemoselectivity of such reactions would be a critical aspect, particularly the competition between the N-transfer process and reactions involving the alkyne moiety.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of two distinct reactive sites in O-But-3-yn-2-ylhydroxylamine—the nucleophilic hydroxylamine and the electrophilic alkyne—gives rise to questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: In reactions with reagents that can potentially interact with either the hydroxylamine or the alkyne, the outcome is determined by the relative reactivity of these functional groups under the specific reaction conditions. For instance, in intramolecular reactions, a key consideration is the competition between different modes of cyclization. Theoretical studies on similar systems containing both an alkene and an alkyne have shown that the outcome (e.g., 5-exo-trig vs. 5-exo-dig cyclization) is influenced by factors such as tether length and substitution. scispace.com In intermolecular reactions, the choice of catalyst can be crucial in directing the reaction towards a specific pathway. For example, in reactions with aryl halides, palladium catalysts might favor N-arylation, while copper catalysts could promote O-arylation. nih.gov

Regioselectivity: In nucleophilic additions to the unsymmetrical but-3-yn-2-yl group, the regioselectivity of the attack is a significant factor. In the intramolecular cyclization to form isoxazolines, the 5-exo-dig pathway is generally favored, leading to the formation of a five-membered ring with the nitrogen atom attached to the internal carbon of the original triple bond.

In intermolecular additions of nucleophiles to the alkyne, the regiochemical outcome can be influenced by both steric and electronic factors. The presence of the methyl group at the 2-position can sterically hinder attack at this carbon, potentially favoring addition at the terminal carbon of the alkyne. However, electronic effects and the nature of the catalyst and nucleophile will also play a determining role.

The following table summarizes the potential competing reaction pathways and the factors influencing the selectivity:

| Reaction Type | Competing Pathways | Governing Factors | Reference |

| Intramolecular Cyclization | 5-exo-dig vs. other cyclization modes (e.g., 6-endo-dig) | Tether length, substitution, catalyst | scispace.com |

| Intermolecular Nucleophilic Addition | Attack at C3 vs. C4 of the butynyl chain | Steric hindrance, electronic effects, catalyst | General principles |

| Reactions with Ambident Electrophiles | N-functionalization vs. O-functionalization | Catalyst (e.g., Pd vs. Cu), nature of the electrophile | nih.gov |

O but 3 Yn 2 Ylhydroxylamine As a Strategic Synthon in Advanced Chemical Synthesis

Precursor for Diverse Nitrogen-Containing Heterocycles

The bifunctional nature of O-But-3-yn-2-ylhydroxylamine makes it a versatile precursor for a range of nitrogen-containing heterocycles. The interplay between the nucleophilic hydroxylamine (B1172632) and the reactive alkyne functionality allows for various cyclization strategies to form rings such as isoxazolidines, isoxazolines, oxazines, and isoquinolines.

Isoxazolidines and Isoxazolines:

O-Alkynyl hydroxylamines, the class of compounds to which O-But-3-yn-2-ylhydroxylamine belongs, are key precursors for the synthesis of 1,2-N/O heterocycles like isoxazolines. rsc.org The synthesis of these five-membered rings can be achieved through intramolecular cyclization. For instance, O-propargylic hydroxylamines can undergo base-mediated intramolecular cyclization to yield isoxazolines. rsc.org This transformation is a powerful method for constructing the isoxazoline (B3343090) core.

Furthermore, gold(I)-catalyzed intramolecular cyclization of propargylic N-hydroxylamines has been reported as a method for the synthesis of 4-isoxazolines. rsc.org Mechanistically, the gold(I) catalyst activates the alkyne, facilitating the nucleophilic attack of the hydroxylamine nitrogen to form the heterocyclic ring. rsc.org While specific examples with O-But-3-yn-2-ylhydroxylamine are not detailed in the reviewed literature, its structure is amenable to these established synthetic strategies.

Oxazines and Isoquinolines:

The synthesis of six-membered heterocycles like 1,2-oxazines can also be envisioned starting from alkynyl hydroxylamines. rsc.org The general reactivity of propargylamines and their derivatives in cyclization reactions to form various heterocycles is well-documented. researchgate.netkcl.ac.uk These reactions often proceed through intramolecular cyclization or cycloisomerization pathways, which can be catalyzed by various transition metals. researchgate.net The synthesis of isoquinolines often involves the construction of the pyridine (B92270) ring fused to a benzene (B151609) ring. While direct synthesis from O-But-3-yn-2-ylhydroxylamine is not explicitly described, propargyl compounds are known to be versatile synthons in the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net

Utility in the Construction of Functionalized Organic Molecules and Complex Scaffolds

The chemical reactivity of the alkyne and hydroxylamine groups in O-But-3-yn-2-ylhydroxylamine makes it a useful tool for the construction of more elaborate and functionalized organic molecules. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl substituents. It can also be involved in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition, to form triazole rings, thereby linking different molecular fragments.

The hydroxylamine moiety, on the other hand, can be transformed into other functional groups. For example, it can be oxidized to a nitrone, which can then undergo 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. Alternatively, reduction of the N-O bond can provide access to the corresponding amine, opening up another avenue for functionalization. The combination of these transformations allows for the strategic incorporation of the but-3-yn-2-yl moiety into larger and more complex molecular scaffolds.

The versatility of propargylamines and related compounds in synthesizing diverse heterocyclic structures underscores the potential of O-But-3-yn-2-ylhydroxylamine as a key intermediate in the synthesis of medicinally relevant compounds. kcl.ac.uk The ability to construct heterocyclic rings and introduce chirality makes this and similar compounds valuable assets in the field of drug discovery and development. researchgate.net

Computational and Theoretical Investigations of O Alkynyl Hydroxylamine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the complex reaction mechanisms of O-alkynyl hydroxylamines. jiaolei.groupsumitomo-chem.co.jpnih.gov DFT calculations allow for the exploration of various plausible mechanistic pathways, helping to identify the most energetically favorable routes. rsc.orgrsc.org

For instance, in copper-catalyzed hydroamination of alkynes with hydroxylamine (B1172632) esters, DFT studies have been instrumental in scrutinizing rival mechanistic pathways. rsc.org These computational probes have detailed the elementary steps, including the insertion of the alkyne into a Cu-H bond and the subsequent amination. rsc.orgrsc.org Plausible pathways often involve the formation of key intermediates, such as copper(I) vinyl or arylcopper species, which are then intercepted by the hydroxylamine electrophile. rsc.orgrsc.org The calculations can map out the entire catalytic cycle, from substrate-catalyst complex formation to product release. jiaolei.group

DFT has also been applied to understand metal-free reactions, such as the reverse Cope elimination, which involves the addition of a hydroxylamine to an alkyne. nih.govscispace.com These studies have explored concerted pericyclic pathways and compared them to potential radical pathways, often finding the concerted mechanism to be more favorable. nih.gov Furthermore, DFT calculations have been used to investigate the stereoselectivity of reactions, such as the [2+2] cycloaddition between ketenes and aldehydes, by analyzing different mechanistic pathways leading to various stereoisomers. rsc.org

The utility of DFT extends to predicting the feasibility of different reaction types. For example, in the context of copper-catalyzed carboamination, DFT has been used to assess which types of strained alkynes could effectively replace benzyne (B1209423) in the reaction, providing valuable predictive insights for synthetic chemists. rsc.org

Elucidation of Chemo- and Regioselectivity through Computational Modeling

Computational modeling, particularly with DFT, is a cornerstone in understanding and predicting the chemo- and regioselectivity of reactions involving O-alkynyl hydroxylamines. nih.gov These models can rationalize experimentally observed selectivities and, in some cases, predict the outcomes of new reactions. rsc.org

In intermolecular reverse Cope eliminations, alkynes are generally more reactive than alkenes. nih.govscispace.com However, computational studies have shown that tethering the hydroxylamine to the alkyne or alkene can reverse this reactivity order, depending on the length of the tether. nih.govscispace.com DFT calculations have successfully predicted the activation energies for these intramolecular reactions, explaining the observed chemo-selectivity. nih.gov For example, calculations have shown that a 6-exo-dig cyclization onto an alkyne is favored over a 5-exo-trig cyclization onto an alkene, which in turn is favored over 5- and 7-exo-dig cyclizations. nih.gov This selectivity is attributed to a combination of tether strain in the transition state and the interaction between the hydroxylamine and the unsaturated bond. nih.govscispace.com

Regioselectivity in reactions like the hydroamination of alkynes is also effectively studied through computational models. For electron-rich vinylarenes, branched products are often formed, while electron-deficient ones lead to linear products. acs.org DFT calculations can elucidate the factors controlling this regioselectivity, such as electronic effects and steric hindrance in the transition states. jiaolei.group In copper-catalyzed hydroamination, the regioselectivity is often dictated by the initial hydrometalation step. rsc.org Similarly, in the bioorthogonal hydroamination of push-pull activated alkynes, DFT calculations have been used to analyze the s-characters of the alkyne carbons to understand the regioselective formation of products. nih.gov

The table below presents a selection of computationally predicted activation free energies (ΔG‡) for different cyclization modes in intramolecular reverse Cope eliminations, illustrating the power of DFT in predicting chemoselectivity.

Table 1: Calculated Activation Energies for Intramolecular Reverse Cope Eliminations

| Reaction Type | Tether Length | Cyclization Mode | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Alkyne Cyclization | 3 atoms | 5-exo-dig | 24.7 | Disfavored |

| Alkyne Cyclization | 4 atoms | 6-exo-dig | 20.3 | Favored |

| Alkyne Cyclization | 5 atoms | 7-exo-dig | 25.3 | Disfavored |

| Alkene Cyclization | 3 atoms | 5-exo-trig | 23.0 | Less favored than 6-exo-dig |

Data sourced from CBS-QB3 level calculations. nih.gov

Analysis of Transition States and Energetic Profiles

The analysis of transition states (TS) and the corresponding energetic profiles of reactions are fundamental to understanding chemical reactivity, and computational methods are indispensable for this purpose. mit.eduims.ac.jpmasterorganicchemistry.com A transition state is a fleeting, high-energy configuration of atoms that represents the point of no return in a chemical reaction. mit.edumasterorganicchemistry.com

DFT calculations are widely used to locate and characterize the geometry of transition states. chemrxiv.org For reactions involving O-alkynyl hydroxylamines, such as the reverse Cope elimination, the transition state is typically a five-membered ring where the hydroxylamine adds across the alkyne. nih.govscispace.com Computational studies have revealed detailed geometric parameters of these transition states, such as the extent of O-H bond elongation. nih.govscispace.com For instance, in the addition to alkynes, the O-H bond is less elongated in the transition state compared to the addition to alkenes, which contributes to the lower activation barrier for alkynes in intermolecular reactions. nih.govscispace.com

In the context of copper-catalyzed hydroamination, DFT calculations have been used to construct detailed free-energy profiles for various mechanistic pathways. rsc.org These profiles reveal the relative energies of intermediates and transition states, allowing for the identification of the rate-determining step of the reaction. jiaolei.grouprsc.org For example, in some copper-catalyzed arylation-cyclization reactions, the aryl transfer step was found to have a lower activation free energy than the ring-closing step, indicating the subsequent cyclization is fast. beilstein-journals.org

The table below provides a comparative view of calculated activation energies (ΔG‡) and key bond distances in the transition states for the intermolecular addition of hydroxylamine to an alkene versus an alkyne, highlighting the structural and energetic differences that lead to different reactivities.

Table 2: Comparison of Transition State Properties for Alkene vs. Alkyne Hydroxylamine Addition

| Reaction | Calculated ΔG‡ (kcal/mol) | O-H Bond Length in TS (Å) | C-O Bond Length in TS (Å) | C-H Bond Length in TS (Å) |

|---|---|---|---|---|

| Addition to Alkene | Higher | 1.23 | 2.10 | 1.48 |

| Addition to Alkyne | Lower | 1.08 | 2.15 | 1.65 |

Data based on DFT calculations. scispace.com

Understanding Electronic and Geometric Properties of Reaction Intermediates

Computational chemistry provides profound insights into the electronic and geometric structures of transient reaction intermediates, which are often difficult to characterize experimentally. nih.gov This understanding is crucial for a complete mechanistic picture of reactions involving O-alkynyl hydroxylamines.

In many metal-catalyzed reactions, organometallic intermediates play a pivotal role. For example, in copper-catalyzed hydroamination, DFT calculations have characterized the structure of {P^P}CuI vinyl and {P^P}CuI alkyl intermediates. rsc.org These studies provide detailed information on bond lengths, bond angles, and the electronic distribution within these species. The geometry of these intermediates can be crucial for the subsequent steps of the reaction, such as reductive elimination to form the final C-N bond. rsc.org

In iron-catalyzed aminofunctionalization using hydroxylamine-derived reagents, a combination of spectroscopy and DFT calculations has been used to elucidate the nature of the iron-nitrogen intermediates. nih.govessex.ac.uk One such intermediate, formulated as [Fe(III)(acac)2-N-acyloxy], was identified and its electronic structure, characterized by a high-spin Fe(III) center, was described in detail. nih.gov The calculations helped to correlate the experimental spectroscopic data with specific geometric and electronic features of the intermediate. nih.govresearchgate.net

The geometric properties of intermediates can also explain observed reactivity patterns. For instance, in the intramolecular reverse Cope elimination, the strain within the tether connecting the hydroxylamine and the alkyne in the transition state significantly influences the reaction barrier. nih.govscispace.com Computational analysis of the geometry of these cyclic transition states reveals the extent of this strain. nih.gov

The table below summarizes key computed properties of a representative reaction intermediate from an iron-catalyzed amination reaction.

Table 3: Computed Properties of an Iron-Nitrogen Reaction Intermediate

| Intermediate | Proposed Structure | Iron Oxidation State | Spin State (S) | Key Computed Bond Length (Fe-N in Å) |

|---|---|---|---|---|

| Int I | [Fe(III)(acac)2-N-acyloxy] | +3 | 5/2 | ~2.0 |

Data derived from DFT calculations at the B3LYP-D3/def2-TZVP level of theory. nih.gov

Investigation of Proton Transfer and Solvent Effects in Reaction Kinetics

Proton transfer is a fundamental step in many chemical reactions, and its mechanism can be intramolecular or facilitated by solvent molecules. masterorganicchemistry.com Computational studies are essential for understanding the role and kinetics of proton transfer in reactions of O-alkynyl hydroxylamines. nih.govnih.govnih.gov

In the context of the reverse Cope elimination, the transfer of a proton from the nitrogen to an oxygen in an N-oxide intermediate can be a rate-determining step. nih.gov DFT studies have shown that this proton transfer can be catalyzed by a hydroxylic solvent molecule, which acts as a proton shuttle. nih.govscispace.com Computational models can compare the energy barriers of direct intramolecular proton transfer versus solvent-mediated pathways, revealing the most likely mechanism. scispace.commasterorganicchemistry.com For some intramolecular proton transfers, calculations have shown that the reaction occurs more readily in the gas phase than in solution, highlighting the significant influence of the solvent environment. nih.gov

Solvent effects can profoundly impact reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. nsf.govrsc.org Computational models can incorporate solvent effects, either implicitly using continuum models or explicitly by including solvent molecules in the calculation. nsf.govbeilstein-journals.org For instance, in the reaction of methoxide (B1231860) with aminyl halides, solvation was found to completely inhibit the proton transfer pathway, making the SN2 reaction the dominant channel. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-But-3-yn-2-ylhydroxylamine, and how can reproducibility be ensured?

- Methodological Answer :

- Route 1 : Alkylation of hydroxylamine derivatives with propargyl bromides under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).

- Route 2 : Copper-catalyzed coupling of hydroxylamine with terminal alkynes. Optimize catalyst loading (5–10 mol% CuI) and ligand selection (e.g., 1,10-phenanthroline) .

- Reproducibility : Document all parameters (solvent purity, temperature gradients, stirring rates) and characterize intermediates (NMR, IR). Include full experimental details in supplementary materials to comply with journal guidelines .

Q. Which spectroscopic techniques are critical for characterizing O-But-3-yn-2-ylhydroxylamine, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Look for resonance signals at δ 1.8–2.1 ppm (protons adjacent to alkyne) and δ 70–90 ppm (sp-hybridized carbons). Confirm hydroxylamine NH peaks via D₂O exchange .

- IR : Validate N–O (950–1100 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches.

- HRMS : Report molecular ion ([M+H]⁺) with <5 ppm error. Tabulate data as below:

| Technique | Key Peaks/Data | Reference Value |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.05 (t, J=2.4 Hz, 1H) | |

| ¹³C NMR | δ 85.2 (C≡C) |

Q. How should researchers handle O-But-3-yn-2-ylhydroxylamine to ensure safety during experiments?

- Methodological Answer :

- PPE : Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles. Avoid latex gloves due to permeability risks .

- Ventilation : Conduct reactions in fume hoods with HEPA filters. Monitor airborne particulates via real-time sensors.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of O-But-3-yn-2-ylhydroxylamine in cycloaddition reactions?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using DFT (B3LYP/6-311+G(d,p)) and calculate frontier orbitals (HOMO/LUMO) to assess regioselectivity .

- Step 2 : Simulate reaction pathways (e.g., Huisgen 1,3-dipolar cycloaddition) with solvent effects (PCM model for THF or DCM). Compare activation energies for competing pathways.

- Validation : Cross-check computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in kinetic data for O-But-3-yn-2-ylhydroxylamine’s decomposition under acidic conditions?

- Methodological Answer :

- Hypothesis Testing :

- H₁ : Discrepancies arise from solvent polarity effects. Test kinetics in buffered vs. unbuffered systems (pH 2–6).

- H₂ : Trace metal impurities accelerate decomposition. Add EDTA to chelate metals and remeasure rates .

- Data Reconciliation : Use Arrhenius plots to identify outliers. Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence .

Q. How can researchers design experiments to probe the role of O-But-3-yn-2-ylhydroxylamine in radical-mediated cascades?

- Methodological Answer :

- Radical Trapping : Introduce TEMPO or BHT to quench intermediates. Monitor reaction progress via EPR spectroscopy.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen-centered radicals. Compare LC-MS profiles of labeled vs. unlabeled products .

- Kinetic Isotope Effects (KIE) : Measure kH/kD ratios using deuterated solvents (e.g., D₂O) to confirm radical pathways .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.